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molecular formula C12H14O3 B8419975 2,3-Dihydro-7-methoxy-2,2-dimethyl-5-benzofurancarboxaldehyde

2,3-Dihydro-7-methoxy-2,2-dimethyl-5-benzofurancarboxaldehyde

Cat. No. B8419975
M. Wt: 206.24 g/mol
InChI Key: MFNYTGQPKOTQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=C(C)Cc1cc(C=O)cc(OC)c1O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1.[OH:1][c:2]1[c:3]([O:14][CH3:15])[cH:4][c:5]([CH:6]=[O:7])[cH:8][c:9]1[CH2:10][C:11](=[CH2:12])[CH3:13]>>[O:1]1[c:2]2[c:3]([O:14][CH3:15])[cH:4][c:5]([CH:6]=[O:7])[cH:8][c:9]2[CH2:10][C:11]1([CH3:12])[CH3:13]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccccc1
Name
C=C(C)Cc1cc(C=O)cc(OC)c1O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=C(C)Cc1cc(C=O)cc(OC)c1O

Outcomes

Product
Name
Type
product
Smiles
COc1cc(C=O)cc2c1OC(C)(C)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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